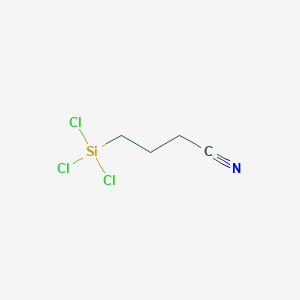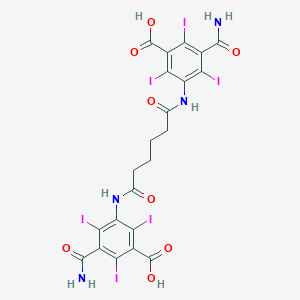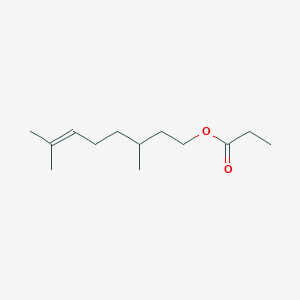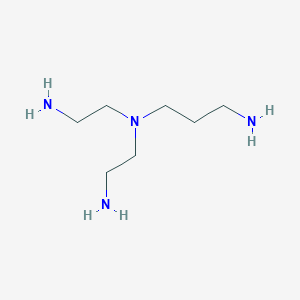
N,N-Bis(2-aminoethyl)-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-aminoethyl)-1,3-propanediamine, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. BAPTA is a chelating agent that binds to calcium ions, making it an essential tool for studying calcium signaling pathways in cells.
Wirkmechanismus
BAPTA binds to calcium ions, forming a stable complex that prevents calcium from interacting with cellular proteins. This allows researchers to selectively manipulate calcium signaling pathways in cells. BAPTA has a high affinity for calcium ions, making it an effective tool for studying calcium signaling.
Biochemische Und Physiologische Effekte
BAPTA has a wide range of biochemical and physiological effects on cells. By chelating calcium ions, BAPTA can modulate cellular processes that are dependent on calcium signaling. For example, BAPTA can inhibit muscle contraction by preventing calcium ions from binding to myosin. BAPTA can also inhibit neurotransmitter release by preventing calcium ions from entering the presynaptic terminal.
Vorteile Und Einschränkungen Für Laborexperimente
BAPTA has several advantages for lab experiments. It is a highly specific tool for studying calcium signaling pathways and has a high affinity for calcium ions. BAPTA is also relatively stable and easy to use in experiments. However, BAPTA has some limitations. It can affect cellular processes that are not directly related to calcium signaling, and its effects can be difficult to interpret in complex cellular systems.
Zukünftige Richtungen
There are several future directions for the use of BAPTA in scientific research. One area of interest is the development of new BAPTA derivatives that have improved specificity and affinity for calcium ions. Another area of interest is the use of BAPTA in vivo to study calcium signaling in animal models. Finally, BAPTA could be used in combination with other tools, such as optogenetics, to study complex cellular processes in real-time.
Conclusion
In conclusion, BAPTA is a powerful tool for studying calcium signaling pathways in cells. Its ability to chelate calcium ions allows researchers to selectively manipulate calcium signaling and study its effects on cellular processes. BAPTA has several advantages for lab experiments, but also has limitations that must be considered. Future research on BAPTA and its derivatives will continue to advance our understanding of calcium signaling and its role in cellular processes.
Synthesemethoden
BAPTA is synthesized by reacting 1,3-propanediamine with ethylene glycol diglycidyl ether. The resulting compound is then reacted with 2-aminoethanol to form BAPTA. The synthesis of BAPTA requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
BAPTA is widely used in scientific research to study calcium signaling pathways in cells. Calcium ions play a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. BAPTA is used to chelate calcium ions, allowing researchers to study the effects of calcium signaling on cellular processes.
Eigenschaften
CAS-Nummer |
13002-64-7 |
|---|---|
Produktname |
N,N-Bis(2-aminoethyl)-1,3-propanediamine |
Molekularformel |
C7H20N4 |
Molekulargewicht |
160.26 g/mol |
IUPAC-Name |
N',N'-bis(2-aminoethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H20N4/c8-2-1-5-11(6-3-9)7-4-10/h1-10H2 |
InChI-Schlüssel |
VHCPBLNDTKVHTI-UHFFFAOYSA-N |
SMILES |
C(CN)CN(CCN)CCN |
Kanonische SMILES |
C(CN)CN(CCN)CCN |
Synonyme |
2,3,3 TET N,N-bis(2-aminoethyl)-1,3-propanediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



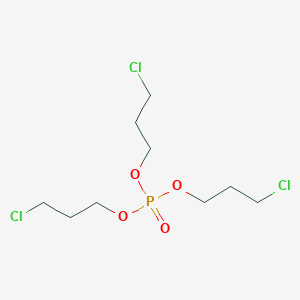
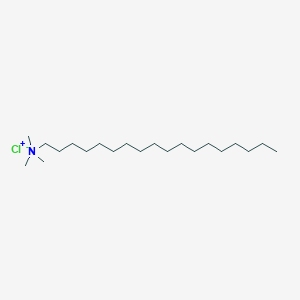






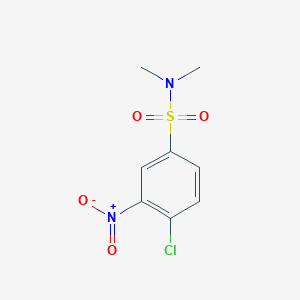

![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
